

Introduction: Understanding a Sterically Encumbered Building Block

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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-2-methoxyaniline

Cat. No.: B1521227

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3,5-Di-tert-butyl-2-methoxyaniline (CAS No. 893397-17-6) is a highly substituted aromatic amine that presents a unique combination of electronic and steric properties.^[1] Its structure, featuring two bulky tert-butyl groups meta to the amine and an ortho methoxy group, creates a sterically crowded environment around the reactive aniline moiety. This molecular architecture is not accidental; it is designed to modulate reactivity, enhance stability in derived compounds, and provide kinetic stabilization for reactive intermediates or metal complexes.^{[2][3][4]}

Aniline and its derivatives are foundational pillars in the synthesis of a vast range of materials, from pharmaceuticals and agrochemicals to advanced polymers.^[4] The strategic placement of substituents allows for the precise tuning of a molecule's properties. In the case of **3,5-di-tert-butyl-2-methoxyaniline**, the bulky alkyl groups and the electron-donating methoxy group create a distinct chemical personality, making it a valuable, albeit challenging, synthon for researchers in drug discovery and materials science. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of **3,5-di-tert-butyl-2-methoxyaniline** are dictated by its molecular structure. The combination of a polar amine, a moderately polar ether, and large nonpolar alkyl groups results in a compound with significant lipophilicity.

Core Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Source
CAS Number	893397-17-6	[1]
Molecular Formula	C ₁₅ H ₂₅ NO	[1][5]
Molecular Weight	235.37 g/mol	[1]
Monoisotopic Mass	235.19362 Da	[5]
Predicted XlogP	4.6	[5]

Spectroscopic Signature

While a publicly available, experimentally verified full dataset for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and the extensive data available for analogous structures, such as 3,5-di-tert-butylaniline.[4][6][7]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy group, and the tert-butyl groups. The two tert-butyl groups, being chemically equivalent, should produce a sharp singlet integrating to 18 protons around 1.3 ppm. The methoxy group protons would appear as a singlet (3H) further downfield. The two aromatic protons would appear as distinct signals in the aromatic region (6.5-7.5 ppm), likely as doublets due to meta-coupling. The amine (NH₂) protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework.[4] It should display unique signals for each carbon environment: two signals for the tert-butyl groups (quaternary and methyl carbons), one for the methoxy carbon, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons attached to the bulky tert-butyl groups and the methoxy group will be significantly downfield.

- Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M^+) at m/z 235.19.[5] A characteristic fragmentation pattern would involve the loss of a methyl group ($M-15$) from a tert-butyl substituent, leading to a stable benzylic-type cation at m/z 220.

Caption: Molecular structure of **3,5-Di-tert-butyl-2-methoxyaniline**.

Synthesis Methodology: A Classic Approach

The synthesis of highly substituted anilines like **3,5-di-tert-butyl-2-methoxyaniline** typically relies on well-established transformations, with the introduction of the amine functionality often being a late-stage step. A robust and widely adopted method is the reduction of the corresponding nitroaromatic precursor.[4]

Protocol: Reduction of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene

This protocol describes a standard catalytic hydrogenation, a clean and efficient method for nitro group reduction.

Step 1: Reaction Setup

- To a solution of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc), add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).
- Causality: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are stable under hydrogenation conditions. Pd/C is a highly efficient and reusable catalyst for the reduction of nitro groups.

Step 2: Hydrogenation

- Seal the reaction vessel and purge thoroughly with nitrogen gas before introducing hydrogen gas (H_2).
- Pressurize the vessel with H_2 (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.

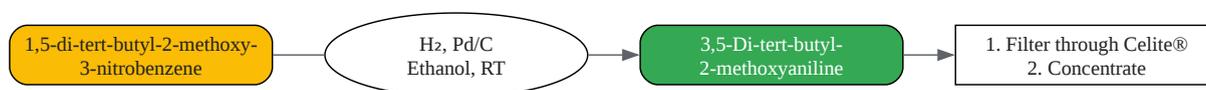
- Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The reaction is typically exothermic and monitoring the temperature is advised for larger scale reactions.

Step 3: Monitoring and Workup

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Once complete, carefully vent the hydrogen gas and purge the vessel again with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
- Causality: Celite filtration provides a safe and effective way to remove the fine, often pyrophoric, palladium catalyst.

Step 4: Isolation

- Concentrate the filtrate under reduced pressure to yield the crude **3,5-di-tert-butyl-2-methoxyaniline**.
- If necessary, purify the product further by column chromatography on silica gel.



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Caption: Synthetic workflow for **3,5-Di-tert-butyl-2-methoxyaniline**.

Reactivity and Synthetic Utility: A Game of Steric Hindrance

The reactivity of **3,5-di-tert-butyl-2-methoxyaniline** is dominated by the profound steric shielding of its amino group.[3][8] The two large tert-butyl groups, buttressed by the adjacent

methoxy group, create a deep pocket around the nitrogen's lone pair, severely restricting its accessibility to electrophiles and catalysts. This steric hindrance is the molecule's defining feature and presents both challenges and opportunities.[9]

Challenges in Classical Amine Chemistry

- N-Arylation/N-Alkylation: Standard protocols for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be sluggish and low-yielding with substrates this hindered. [9] Overcoming this requires specialized, modern catalyst systems, often employing bulky, electron-rich biaryl phosphine ligands that are specifically designed to facilitate reactions at sterically congested centers.[9][10]
- Acylation: The reaction of the amine with bulky acylating agents is similarly challenging.[9] The nucleophilicity of the nitrogen is diminished not by electronics (it is an electron-rich ring) but by the physical barrier preventing the approach of reagents.

Synthetic Opportunities

- Precursor to Bulky Ligands: The primary value of such sterically encumbered anilines lies in their use as precursors for ligands in coordination chemistry and homogeneous catalysis.[2] [3] Converting the aniline to a phosphine, N-heterocyclic carbene (NHC), or other coordinating moiety results in a ligand that occupies a large volume around a metal center. This "ligand-induced steric protection" is critical for stabilizing metals in unusual oxidation states, preventing catalyst deactivation via dimerization, and controlling selectivity in catalytic cycles.[3][4]
- Non-Nucleophilic Base: While the aniline itself is a weak base, its deprotonated form (anilide) could serve as a sterically hindered, non-nucleophilic base, capable of deprotonation without engaging in unwanted side reactions.[4]

Caption: Steric hindrance blocking reagent access to the amine group.

Applications in Research and Drug Development

While a niche molecule, **3,5-di-tert-butyl-2-methoxyaniline** is a valuable tool for specific research applications:

- Medicinal Chemistry: The incorporation of bulky, lipophilic groups is a common strategy in drug design to enhance membrane permeability, modulate metabolism, and improve binding affinity by filling hydrophobic pockets in target proteins. This aniline serves as a key starting material for introducing the 3,5-di-tert-butyl-2-methoxyphenyl fragment into potential therapeutic agents.[\[11\]](#)
- Catalyst Development: As discussed, its primary role is in the synthesis of sterically demanding ligands that fine-tune the performance of transition metal catalysts.[\[2\]](#)[\[3\]](#)
- Materials Science: Highly substituted aromatic amines can be used to synthesize specialty polymers and molecular materials with tailored thermal stability and solubility properties.

Safety and Handling

Substituted anilines as a class of compounds should be handled with care. While a specific, comprehensive safety data sheet (SDS) for **3,5-di-tert-butyl-2-methoxyaniline** is not widely available, data from related compounds like 2-methoxyaniline and other toxic anilines provide essential guidance.[\[12\]](#)[\[13\]](#)

- Toxicity: Many anilines are toxic if swallowed, inhaled, or absorbed through the skin.[\[12\]](#)[\[13\]](#) Some are suspected carcinogens.[\[12\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Always handle this compound inside a certified laboratory fume hood. Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[\[12\]](#)[\[15\]](#) For handling powders, a respirator may be necessary.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[\[12\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[\[13\]](#)

Conclusion

3,5-Di-tert-butyl-2-methoxyaniline is more than just another substituted aniline; it is a specialized chemical tool whose value is intrinsically linked to its steric complexity. The bulky tert-butyl groups and ortho-methoxy substituent create a formidable steric shield that governs

its reactivity, making standard amine transformations challenging while opening the door to advanced applications in ligand design and catalysis. For researchers and drug development professionals, understanding and strategically leveraging this steric hindrance is the key to unlocking the full potential of this unique molecular building block.

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